Enhanced Molecular Complexity and Orthogonal Functional Handles for Multi-Step Synthesis
The target compound possesses a protected aldehyde moiety in the form of a 1,3-dioxolane group, a feature absent in the closest analog, 3-Chloropropyl 2-thienyl ketone [1]. The 1,3-dioxolane group is a well-established protecting group that can be selectively removed under mild acidic conditions to reveal a reactive formyl group, enabling a second, orthogonal site for further derivatization [2]. This is a critical differentiator; the simpler analog offers only the chloropropyl ketone as a functional handle, limiting its utility in complex synthetic routes.
| Evidence Dimension | Number of Orthogonal Reactive Sites |
|---|---|
| Target Compound Data | 2 (Chloropropyl ketone, and protected aldehyde via 1,3-dioxolane) |
| Comparator Or Baseline | 3-Chloropropyl 2-thienyl ketone (CAS 43076-59-1): 1 (Chloropropyl ketone only) |
| Quantified Difference | Target compound provides one additional site for controlled, sequential functionalization |
| Conditions | Structural analysis based on IUPAC names and molecular formulas |
Why This Matters
For procurement, this means the target compound can enable a more convergent or shorter synthetic route compared to using a simpler analog, potentially reducing the total number of steps and improving overall yield.
- [1] PubChem. (2025). 3-Chloropropyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/898772-44-6. View Source
- [2] Organic Chemistry Portal. (n.d.). 1,3-Dioxolanes as Protecting Groups. Retrieved from https://www.organic-chemistry.org/protectivegroups/carbonyl/1_3-dioxolanes.htm. View Source
